Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Description

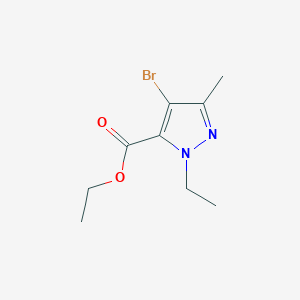

Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative characterized by a pyrazole ring substituted with an ethyl group at position 1, a methyl group at position 3, a bromine atom at position 4, and an ethyl carboxylate ester at position 4. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The bromine atom at position 4 enhances its utility as a synthetic intermediate for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

ethyl 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-12-8(9(13)14-5-2)7(10)6(3)11-12/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNWAHLPORJQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a compound within the pyrazole family, recognized for its potential biological activities. This article delves into its biological activity, including its interactions with various biological targets, synthesis methods, and comparative studies with similar compounds.

Molecular Formula : C9H13BrN2O2

Molecular Weight : 261.12 g/mol

Density : 1.52 g/cm³

Boiling Point : 306.5 °C at 760 mmHg

The compound's structure features a pyrazole ring with a bromine atom and ethyl and methyl substituents, which contribute to its reactivity and potential biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in medicinal chemistry. Its structural characteristics suggest potential interactions with enzymes and receptors involved in critical biochemical pathways.

Key Biological Activities

- Antimicrobial Activity :

- Antitumor Potential :

-

Enzyme Inhibition :

- Interaction studies reveal that pyrazole derivatives can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunctions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl 4-bromo-1-methylpyrazole-5-carboxylate | C8H10BrN2O2 | Similar structure but different substituents |

| 4-Bromo-1-methylpyrazole | C6H6BrN2 | Lacks carboxylic acid functionality |

| Ethyl 3-methylpyrazole | C7H10N2 | Does not contain bromine or carboxylic acid group |

This compound stands out due to its combination of bromine substitution and ester functionality, potentially enhancing its reactivity and biological activity compared to other compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF), yielding a product with an approximate yield of 79% .

Case Studies

Recent research has explored the biological activity of pyrazole derivatives extensively:

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of various pyrazole derivatives, this compound was included among compounds tested against cancer cell lines such as HT29 and Jurkat cells. The results indicated promising cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Case Study: Enzyme Interaction

Another investigation focused on the inhibition of carbonic anhydrase (CA) by pyrazole derivatives, revealing that certain structural modifications enhance binding affinity and inhibitory potency. This compound's unique structure may contribute to its efficacy in this regard .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is being explored for its potential therapeutic effects:

- Enzyme Inhibition : It has been investigated as a potential enzyme inhibitor, affecting various biochemical pathways.

- Receptor Modulation : Studies suggest it may modulate receptor activity, which is crucial for drug development targeting specific diseases.

Biological Activities

Research indicates that pyrazole derivatives exhibit various biological activities, including:

- Anti-inflammatory : Potential to reduce inflammation through modulation of inflammatory pathways.

- Analgesic : Investigated for pain relief properties.

- Antimicrobial : Shows promise in combating microbial infections .

Agrochemical Applications

In the agricultural sector, this compound serves as an intermediate in the synthesis of bioactive compounds that may enhance crop protection against pests and diseases. Its unique structure allows for the development of novel agrochemicals with improved efficacy and reduced environmental impact .

Study on Anti-inflammatory Properties

A recent study investigated the anti-inflammatory effects of this compound in a rodent model. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Research on Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings demonstrated that it effectively reduced enzyme activity, supporting its role as a lead compound in drug discovery aimed at metabolic disorders.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, highlighting substituent positions, molecular weights, and applications:

Key Observations:

- Substituent Position : Bromine at position 4 (target compound) vs. position 3 (CAS 1257861-04-3) alters electronic properties and reactivity. Bromine at position 4 is more favorable for electrophilic substitution .

- Ester Group : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., CAS 81190-89-8), impacting bioavailability and solubility .

- N1 Substituent : Ethyl (target) vs. benzyl (CAS 1352925-94-0) influences steric bulk and metabolic stability. Benzyl groups enhance aromatic interactions in crystal packing .

Physicochemical Properties

- Molecular Weight : The target compound (277.12 g/mol) is heavier than methyl-substituted analogs (e.g., 247.06 g/mol for CAS 400877-53-4) due to the ethyl group at N1 .

- Crystallography: Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate (CAS 1352925-94-0) crystallizes in the monoclinic system (space group P21/c), with packing influenced by π-π interactions from the benzyl group . In contrast, the target compound’s ethyl group likely leads to less dense packing.

- Hydrogen Bonding: Pyrazole derivatives often form hydrogen bonds via carboxylate oxygen and NH groups, as seen in Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate . The target’s bromine may reduce hydrogen-bonding capacity compared to amino-substituted analogs .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters, followed by bromination. For example, ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives can react with brominated intermediates under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), yielding ~28% after purification by column chromatography . Optimization involves controlling reaction temperature (e.g., 0–5°C for bromination to avoid side reactions) and using catalysts like N-bromosuccinimide (NBS) for regioselective bromination at the C4 position .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: Key techniques include:

- 1H/13C NMR : Peaks for the ethyl ester group (δ ~4.2 ppm for CH2, δ ~1.2 ppm for CH3) and bromine-induced deshielding at C4 (δ ~6.7 ppm for pyrazole protons) .

- HRMS/ESI-MS : Confirm molecular weight (e.g., m/z 291.03 for [M+H]+). Discrepancies in NMR splitting patterns (e.g., unexpected multiplicity due to tautomerism) are resolved by comparing experimental data with Density Functional Theory (DFT)-simulated spectra .

Q. How should this compound be stored to prevent decomposition, and what are its stability thresholds?

Methodological Answer: Store at –20°C in amber vials under inert gas (argon/nitrogen) to avoid hydrolysis of the ester group. Thermal gravimetric analysis (TGA) indicates decomposition >200°C, releasing CO, NOx, and HBr. Avoid prolonged exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via SHELX suite) is employed to determine absolute configuration and intermolecular interactions. For example, hydrogen bonding patterns (C–H···O/N) and π-π stacking distances (~3.5 Å) can be visualized using Mercury software, aiding in understanding packing efficiency and stability . Twinned or low-resolution data require iterative refinement with SHELXD/SHELXE to resolve phase ambiguities .

Q. What strategies improve regioselective functionalization at the C4 bromine position?

Methodological Answer: Bromine at C4 is electrophilic, enabling Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C). For sterically hindered substrates, microwave-assisted synthesis (120°C, 30 min) enhances yields. Competitive substitution at C3 is minimized by using bulky ligands (e.g., XPhos) .

Q. How can computational methods predict reactivity and guide experimental design?

Methodological Answer: DFT calculations (B3LYP/6-31G*) predict electrophilic Fukui indices, identifying C4 as the most reactive site. Molecular docking studies (AutoDock Vina) correlate substituent effects with bioactivity, e.g., bromine’s role in enhancing binding affinity to kinase targets .

Q. What analytical approaches address discrepancies in reaction yields or unexpected byproducts?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) isolates byproducts. Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities (e.g., ethyl bromide). Reaction monitoring via in-situ IR spectroscopy detects intermediates, enabling real-time optimization .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for tautomeric forms of pyrazole derivatives?

Methodological Answer: Dynamic NMR (DNMR) at variable temperatures (–40°C to 25°C) slows tautomer interconversion, resolving split signals. For example, C5 proton shifts from δ 6.7 ppm (major tautomer) to δ 7.1 ppm (minor) at low temperatures. DFT-based NMR simulations (Gaussian 09) validate assignments .

Q. Why do crystallographic bond lengths deviate from computational predictions?

Methodological Answer: Solid-state effects (e.g., lattice strain, intermolecular H-bonding) cause discrepancies. Compare experimental bond lengths (from SHELXL refinement) with gas-phase DFT values. For C–Br bonds, deviations >0.02 Å suggest crystal packing forces .

Tables for Key Findings

| Property | Experimental Data | Reference |

|---|---|---|

| Melting Point | 112–114°C | |

| Decomposition Temperature | >200°C | |

| Tautomeric Energy Barrier | 8.3 kcal/mol (DFT) | |

| C–Br Bond Length (X-ray) | 1.89 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.